molecular formula C14H16N4O2S B2730980 5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine CAS No. 1203284-65-4

5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine

Cat. No.: B2730980
CAS No.: 1203284-65-4
M. Wt: 304.37
InChI Key: LCSNIHAOONEBSN-UHFFFAOYSA-N
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Description

The compound “5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a piperazin-1-yl group, and a 6H-1,3,4-thiadiazine group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the piperazin-1-yl group is a type of secondary amine, and the 6H-1,3,4-thiadiazine group is a type of heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the piperazin-1-yl group might undergo reactions with electrophiles, and the 6H-1,3,4-thiadiazine group might participate in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of chemistry has led to the synthesis of a variety of compounds with the thiadiazine backbone, demonstrating the versatility of thiadiazine derivatives in chemical synthesis. For example, the study of substituted phenothiazines and their analogs has facilitated the development of methods for the preparation of compounds with potential pharmacological activities, highlighting the significance of thiadiazine derivatives in medicinal chemistry (Cymerman‐Craig, Rogers, & Tate, 1956).

Biological Activities and Applications

The exploration of thiadiazine derivatives has extended into various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazine, when linked with piperazine and quinolone structures, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds in addressing bacterial resistance (Foroumadi, Emami, Hassanzadeh, et al., 2005).

  • Anticancer Activity : The synthesis of benzothiadiazinyl hydrazinecarboxamides and their evaluation against various cancer cell lines have unveiled moderate to good inhibitory activities, suggesting the potential application of these compounds in cancer therapy (Kamal, Srikanth, Ashraf, et al., 2011).

  • Anti-inflammatory and Analgesic Agents : Novel benzothiazine derivatives have been investigated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their utility as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-12-13(20-9-19-12)7-10(1)11-8-21-14(17-16-11)18-5-3-15-4-6-18/h1-2,7,15H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNIHAOONEBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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